molecular formula C26H28N4O3S B2796563 N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111997-82-0

N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2796563
CAS No.: 1111997-82-0
M. Wt: 476.6
InChI Key: HNDRAAXHVJAMGW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring:

  • A pyrrolo[3,2-d]pyrimidine core with a 4-oxo group.
  • A phenyl substituent at position 7 and an isopropyl group (propan-2-yl) at position 2.
  • A sulfanyl-acetamide bridge linking the core to a 2-methoxy-5-methylphenyl moiety.

Its design emphasizes hydrophobic interactions (phenyl, isopropyl) and hydrogen bonding (acetamide, methoxy) .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-16(2)30-25(32)24-23(19(14-29(24)4)18-9-7-6-8-10-18)28-26(30)34-15-22(31)27-20-13-17(3)11-12-21(20)33-5/h6-14,16H,15H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDRAAXHVJAMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrrolo[3,2-d]pyrimidine intermediate.

    Acylation: The final step involves the acylation of the intermediate with 2-methoxy-5-methylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Compounds with similar structures have shown efficacy against various viral infections by inhibiting viral replication mechanisms. For instance, non-nucleoside antiviral agents have been developed that target respiratory syncytial virus (RSV), demonstrating how structural analogs can be optimized for antiviral activity . The specific mechanism of action for N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may involve disrupting viral protein synthesis or blocking viral entry into host cells.

Anticancer Activity

The compound's pyrrolo[3,2-d]pyrimidine moiety is known for its anticancer properties. Research has indicated that similar compounds can inhibit kinases involved in cancer cell proliferation and survival . The unique structure of this compound may enhance its selectivity towards cancer cells while minimizing effects on normal cells, making it a promising candidate for further development in cancer therapies.

Synthesis of Complex Molecules

This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations that can lead to the development of new compounds with diverse biological activities. For example, it can be used in the synthesis of other biologically active molecules through coupling reactions or as an intermediate in more complex synthetic pathways .

Case Study: Antiviral Development

A study focused on the synthesis and evaluation of antiviral compounds derived from similar scaffolds demonstrated that modifications to the pyrrolo[3,2-d]pyrimidine structure could significantly enhance antiviral activity against RSV . This suggests that this compound could be a valuable candidate for further investigation in antiviral drug development.

Case Study: Cancer Therapeutics

Another research project explored the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. The findings indicated that certain modifications led to improved potency against various cancer cell lines . This reinforces the idea that N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-oxo-7-pheny...} could be optimized for enhanced anticancer effects.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Molecular Weight Key Properties/Effects
Target Compound Pyrrolo[3,2-d]pyrimidine 7-phenyl, 3-isopropyl 495.6 g/mol Enhanced π-π stacking (phenyl), hydrophobic bulk (isopropyl)
N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040631-82-0) Thieno[3,2-d]pyrimidine 7-(4-methylphenyl), 3-methyl 465.6 g/mol Reduced electron density (thiophene vs. pyrrole), increased metabolic stability
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-propenyl-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidine 5-(5-methylfuran), 3-propenyl 477.6 g/mol Furan enhances solubility; propenyl may introduce reactivity risks

Key Insights :

  • Pyrrolo-pyrimidine cores (target compound) offer nitrogen-rich environments for hydrogen bonding, whereas thieno-pyrimidine analogs () prioritize sulfur-mediated hydrophobic interactions.
  • Substitution at position 7 (phenyl vs. 4-methylphenyl) influences target selectivity; bulkier groups may improve binding affinity but reduce solubility .

Substituent Effects on Pharmacokinetics

Compound Feature Target Compound Comparative Compound () Impact
Aromatic Substituents 7-phenyl 4-chloro-2-methoxy-5-methylphenyl () Chlorine in enhances halogen bonding but raises toxicity concerns
Alkyl Groups 3-isopropyl 3-methyl (), 4-ethyl () Isopropyl increases steric bulk, potentially improving target specificity
Solubility Modifiers Methoxy, acetamide Sulfamoyl (), hydroxyl () Methoxy balances lipophilicity; sulfamoyl () may improve water solubility

Key Insights :

  • Halogenated analogs (e.g., 4-chloro in ) show higher potency in vitro but may face metabolic clearance challenges .
  • Isopropyl vs. smaller alkyl groups : The target compound’s isopropyl group could reduce off-target interactions compared to methyl/ethyl substituents .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, antioxidant, and enzyme inhibitory effects.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core linked to a methoxy-substituted phenyl group and a sulfanyl acetamide moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 342.43 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have been shown to inhibit the activity of key inflammatory mediators such as COX-II and various MAPKs (mitogen-activated protein kinases) .

CompoundIC50 (µM)Target
Example Compound A0.2COX-II
Example Compound B1.33COX-II
N-(2-methoxy-5-methylphenyl)...TBDTBD

2. Antioxidant Activity

The compound's antioxidant potential has also been evaluated through various assays. It demonstrates moderate radical scavenging activity and exhibits good oxygen radical absorbance capacity (ORAC) values ranging from 4.082 to 16.715 . This suggests that it may protect cells from oxidative stress, which is implicated in various diseases.

3. Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been documented in related studies. For example, certain derivatives showed IC50 values ranging from 16.91 to 31.62 µM for AChE inhibition . This property could be beneficial in the context of neurodegenerative diseases where cholinergic dysfunction is a hallmark.

Case Studies

Case Study 1: Anti-inflammatory Effects in Experimental Models

In an experimental model assessing the anti-inflammatory effects of similar compounds, researchers found that the administration of these derivatives significantly reduced inflammation markers in animal models subjected to lipopolysaccharide (LPS) challenges. The compounds inhibited NF-kB/AP-1 reporter activity dose-dependently, indicating their potential as therapeutic agents against inflammatory diseases .

Case Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of compounds with similar structures in a model of Alzheimer's disease. The results indicated that these compounds could enhance cognitive function and reduce amyloid-beta levels through their AChE inhibitory activity .

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